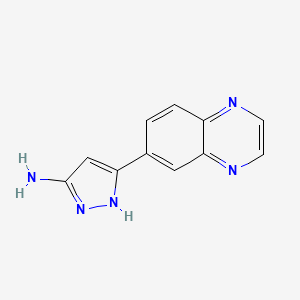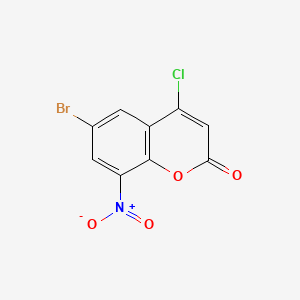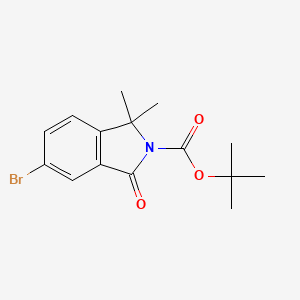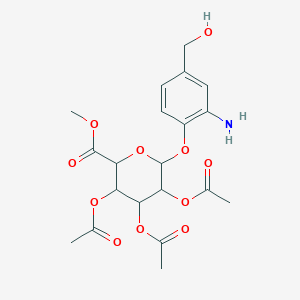
2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAC glucuronide linker-2 . It is a chemical compound with the molecular formula C20H25NO11 and a molecular weight of 455.42 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-2 involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of MAC glucuronide linker-2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The production process is designed to be efficient and scalable to meet the demands of research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
MAC glucuronide linker-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MAC glucuronide linker-2 is utilized in a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of MAC glucuronide linker-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to MAC glucuronide linker-2 include other glucuronide linkers and glycosidic compounds. Examples include:
- Glucuronide linker-1
- Glucuronide linker-3
- Glycosidic linkers with different aglycone moieties .
Uniqueness
MAC glucuronide linker-2 is unique due to its specific structural features, such as the presence of multiple acetyl groups and a methoxycarbonyl moiety. These features confer distinct chemical properties, such as solubility and reactivity, making it particularly useful in certain research and industrial applications .
Eigenschaften
Molekularformel |
C20H25NO11 |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
methyl 3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3 |
InChI-Schlüssel |
ZAZPQJAJSIUIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


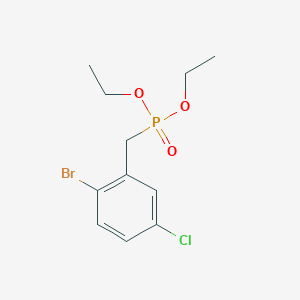
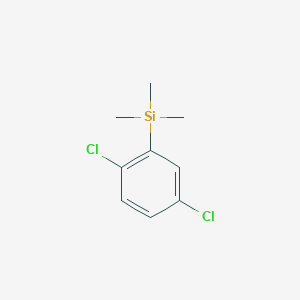

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
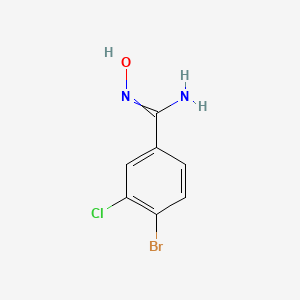
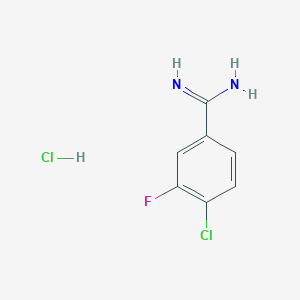
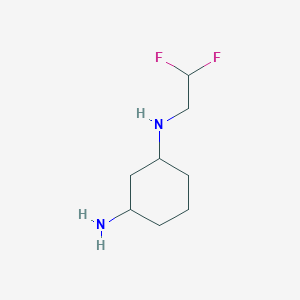
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
